2-chloro-3-cyclopropylpyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-3-cyclopropylpyridin-4-amine typically involves the substitution and construction of the pyridine ring. One common method is the reduction of 2-chloro-4-methyl-3-nitropyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-3-cyclopropylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-3-cyclopropylpyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
2-chloro-3-cyclopropylpyridin-4-amine can be compared with other similar compounds, such as:
- 2-chloro-3-fluoropyridine
- 2-chloro-3-methylpyridine
- 2-chloro-3-nitropyridine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and reactivity . The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
CAS No. |
1381935-49-4 |
---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-3-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-7(5-1-2-5)6(10)3-4-11-8/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
GLLKYROHDKZUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CN=C2Cl)N |
Purity |
95 |
Origin of Product |
United States |
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